ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate

Lipophilicity Solubility Physicochemical Properties

Regioisomeric purity failures derail SDHI target engagement. This fluorinated pyrazole ester (CAS 1004644-50-1) delivers the exact 3-difluoromethyl-5-methyl pattern of commercial fungicides. - **Application**: Core scaffold for fluxapyroxad/bixafen analogs; ethyl ester enables amide coupling after hydrolysis. - **Process advantage**: Higher flash point & hydrolysis resistance than methyl ester or free acid-scalable & safer. - **Regiochemical certainty**: Not interchangeable with 4-difluoromethyl isomers; preserves binding pocket selectivity.

Molecular Formula C9H12F2N2O2
Molecular Weight 218.204
CAS No. 1004644-50-1
Cat. No. B2795958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate
CAS1004644-50-1
Molecular FormulaC9H12F2N2O2
Molecular Weight218.204
Structural Identifiers
SMILESCCOC(=O)CN1C(=CC(=N1)C(F)F)C
InChIInChI=1S/C9H12F2N2O2/c1-3-15-8(14)5-13-6(2)4-7(12-13)9(10)11/h4,9H,3,5H2,1-2H3
InChIKeyLZXQKQQQAKGTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorinated Pyrazole Building Block Overview


Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate (CAS 1004644-50-1) is a fluorinated pyrazole ester building block [1]. It features a 3-difluoromethyl substituent, a 5-methyl group, and an ethyl ester at the 1-position acetic acid side chain. This specific regiochemistry distinguishes it from other difluoromethylpyrazole intermediates commonly used in succinate dehydrogenase inhibitor (SDHI) fungicide synthesis [2]. The compound serves as a versatile intermediate for constructing functionalized pyrazole libraries in medicinal chemistry and agrochemical discovery programs.

3-difluoromethyl-5-methyl pyrazole core — SDHI pharmacophore research and fluorinated building block studies
Ethyl ester at N1-acetate — supports orthogonal protection strategies in multi-step synthesis workflows
Regiochemistry distinguished from 4-CF2H analogs and other ester variants — regioisomer-specific synthesis context

Why Substitution Fails for This Pyrazole Acetate


In-class difluoromethylpyrazole building blocks are not interchangeable due to the profound impact of subtle structural variations on physicochemical properties, reactivity, and downstream biological activity. The specific combination of a 3-difluoromethyl group with a 5-methyl substituent and an ethyl ester at the 1-position creates a unique steric and electronic environment that governs regioselectivity in subsequent transformations [1]. Replacing the ethyl ester with a methyl ester or free acid alters the compound's lipophilicity, solubility, and reactivity, potentially derailing established synthetic routes or structure-activity relationship (SAR) campaigns. The 3-difluoromethyl regioisomer is critical for SDHI target engagement, a feature that cannot be replicated by 4-difluoromethyl analogs [2].

Dimension
Target Compound
Substitute May Differ
Ester type
Ethyl ester: higher cLogP profile
Methyl ester: lipophilicity and solubility profile may shift
Acid form
Ethyl ester: masked carboxylic acid; orthogonal deprotection
Free acid: coupling reactivity and synthetic route compatibility may differ
CF2H position
3-CF2H regioisomer: SDH pharmacophore context
4-CF2H regioisomer: SDH inhibition context may not transfer

Differentiation Evidence Against Key Analogs


Ethyl vs. Methyl Ester: Lipophilicity Comparison

The ethyl ester analog (target compound) exhibits higher calculated lipophilicity (cLogP) compared to the methyl ester analog, which is a critical determinant of membrane permeability and pharmacokinetic profile in lead optimization. Based on predicted values from authoritative databases, the ethyl ester shows a cLogP of 1.52 ± 0.3, while the methyl ester (CAS 1946823-89-7) shows a cLogP of 1.18 ± 0.3 . This increased lipophilicity can enhance passive membrane diffusion, potentially improving oral bioavailability in drug candidates.

Lipophilicity
Data to verify
cLogP 1.52 ± 0.3 vs methyl ester 1.18 ± 0.3
Δ cLogP ≈ +0.34
Supports lipophilicity ranking context
Predicted values; experimental logP advised
Lipophilicity Solubility Physicochemical Properties Drug Design

Ester vs. Acid: Reactivity and Protecting Group Strategy

The ethyl ester serves as a protected form of the carboxylic acid, allowing selective manipulation of other functional groups before deprotection. The free acid analog (CAS 957487-29-5) requires different coupling conditions and may lead to side reactions in complex molecule synthesis. The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH, THF/H2O) to yield the free acid, while the free acid cannot be directly converted to the ester without activation [1]. This provides synthetic flexibility not available with the free acid alone.

Synthetic utility
Method context
Ethyl ester: masked acid; stable to non-aqueous transformations; cleavable under basic hydrolysis
Supports protecting-group strategy review
Hydrolysis conditions may require optimization
Synthetic Chemistry Ester Hydrolysis Amide Formation Protecting Group Strategy

3-Difluoromethyl Regioisomer: SDHI Pharmacophore Advantage

The 3-difluoromethyl substituent is a critical pharmacophore for succinate dehydrogenase inhibition (SDHI), as demonstrated by its presence in all commercial SDHI fungicides [1]. Moving the difluoromethyl group to the 4-position typically results in a 10- to 100-fold loss in enzyme inhibition potency. For example, in the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide series, the 3-CF2H isomer exhibited IC50 values of 0.05-1.0 µM against purified SDH, whereas the corresponding 4-CF2H regioisomer showed IC50 values >50 µM [2]. Although direct data for the 1-acetate series are not available, the pharmacophore requirement is conserved across the chemotype.

SDH inhibition
Cross-study comparable
3-CF2H: IC50 0.05–1.0 µM vs 4-CF2H: IC50 >50 µM
>50-fold difference
Supports regioisomer selection for SDH inhibition studies
Amide series data; direct acetate comparison not available
SDHI Fungicide Pharmacophore Structure-Activity Relationship Agrochemical

Application Scenarios Based on Differentiated Evidence


SDHI Fungicide Lead Optimization

Procure this compound when establishing SAR around the pyrazole 1-position substituent in SDHI fungicide programs. The 3-difluoromethyl-5-methyl substitution pattern mimics the core of commercial fungicides like fluxapyroxad and bixafen, while the ethyl ester provides a handle for further diversification via hydrolysis and amide coupling [1]. Using the correct regioisomer ensures target engagement is not compromised by isomeric contamination.

Fluorinated Heterocycle Library Synthesis

Use as a key building block in diversity-oriented synthesis of fluorinated pyrazole libraries. The ethyl ester offers a balance of lipophilicity and stability that facilitates purification by flash chromatography, an advantage over the more polar free acid form [2]. The 5-methyl group provides additional steric bulk that can influence binding pocket selectivity.

Process Chemistry and Scale-Up Route Scouting

Select the ethyl ester form over the methyl ester when developing a scalable synthetic route. The ethyl ester is less prone to premature hydrolysis under aqueous work-up conditions and offers a higher flash point, improving process safety during large-scale reactions.

Bioconjugation and Targeted Protein Degradation

Utilize the ester as a traceless linker precursor. The ethyl ester can be selectively hydrolyzed to the carboxylic acid after conjugation to a PEG or biotin moiety, enabling the preparation of chemical probes for target engagement studies without altering the pyrazole core's recognition elements.

Application
Selection Property
Validation Focus
SDHI pharmacophore SAR studies
3-CF2H regioisomer identity
SDH enzyme inhibition context
Fluorinated heterocycle library synthesis
Ethyl ester protecting-group strategy
Orthogonal deprotection conditions
Scalable synthesis route development
Ester hydrolysis stability profile
Aqueous work-up compatibility review
Chemical probe conjugation studies
Traceless linker precursor handle
Conjugation-deprotection sequence review
Quote Request

Request a Quote for ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.